molecular formula C7H7ClFNO2 B11825527 6-Chloro-4-ethoxy-5-fluoropyridin-3-ol

6-Chloro-4-ethoxy-5-fluoropyridin-3-ol

Cat. No.: B11825527
M. Wt: 191.59 g/mol
InChI Key: MLZPFYYIWACEKP-UHFFFAOYSA-N
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Description

6-Chloro-4-ethoxy-5-fluoropyridin-3-ol is a fluorinated pyridine derivative offered as a key chemical building block for research and development applications. This compound is part of the fluoropyridine chemical family, which is widely utilized in medicinal chemistry and material science as a core scaffold for synthesizing more complex molecules . The strategic substitution pattern on the pyridine ring, featuring chloro, fluoro, and ethoxy functional groups, makes it a versatile intermediate for constructing targeted bioactive compounds . Primary Research Applications: This chemical is intended for use as a synthetic intermediate in pharmaceutical research, particularly in the development of potential active pharmaceutical ingredients (APIs). Similar pyridine and pyrimidine structures are employed in the synthesis of broad-spectrum antifungal agents and other bioactive molecules, highlighting the value of this heterocyclic system in drug discovery . Handling and Storage: To maintain stability and purity, this product should be stored in a cool, dark place under an inert atmosphere, typically between 2-8°C . Researchers should handle this material with appropriate precautions. Refer to the safety datasheet for detailed hazard information. Notice: This product is provided strictly For Research Use Only . It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7ClFNO2

Molecular Weight

191.59 g/mol

IUPAC Name

6-chloro-4-ethoxy-5-fluoropyridin-3-ol

InChI

InChI=1S/C7H7ClFNO2/c1-2-12-6-4(11)3-10-7(8)5(6)9/h3,11H,2H2,1H3

InChI Key

MLZPFYYIWACEKP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=NC=C1O)Cl)F

Origin of Product

United States

Advanced Spectroscopic Characterization of 6 Chloro 4 Ethoxy 5 Fluoropyridin 3 Ol

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination:This technique provides the precise mass of the molecular ion, which is used to confirm the elemental composition of the compound.

Further research or de novo synthesis and characterization of 6-Chloro-4-ethoxy-5-fluoropyridin-3-ol would be necessary to obtain the data required to populate the requested article.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful analytical technique for assessing the purity of volatile and thermally stable compounds like this compound. In this method, the compound is vaporized and separated from non-volatile impurities in the gas chromatograph based on its boiling point and affinity for the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI), causing it to fragment in a reproducible manner.

The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that is invaluable for structural confirmation. The molecular ion peak (M+) would confirm the compound's molecular weight. The fragmentation pattern can be rationalized by the cleavage of its functional groups. For this compound, characteristic fragmentation would likely involve the loss of an ethyl group (-29 Da) from the ethoxy moiety, followed by the loss of carbon monoxide (-28 Da), or the cleavage of the entire ethoxy group (-45 Da). The presence of chlorine and its isotopic pattern (35Cl and 37Cl in an approximate 3:1 ratio) would result in characteristic M+ and M+2 peaks for chlorine-containing fragments, further aiding in identification. The presence of other groups is known to profoundly modify the fragmentation of pyridones. jcsp.org.pk

The purity of a sample is determined by the relative area of the main peak in the chromatogram. The presence of other peaks would indicate impurities, which can be identified by their respective mass spectra. researchgate.net

Table 1: Hypothetical GC-MS Fragmentation Data for this compound This table presents expected fragmentation patterns for illustrative purposes.

Mass-to-Charge Ratio (m/z)Proposed Fragment IonStructural Origin
207/209[M]⁺Molecular Ion
179/181[M - C₂H₄]⁺Loss of ethene from ethoxy group
178/180[M - C₂H₅]⁺Loss of ethyl radical from ethoxy group
162/164[M - C₂H₅O]⁺Loss of ethoxy radical
134/136[M - C₂H₅O - CO]⁺Subsequent loss of carbon monoxide

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

For the analysis of this compound in complex matrices, such as reaction mixtures or biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity. usda.govresearchgate.net This technique does not require the analyte to be volatile, making it suitable for a wider range of compounds.

The process begins with the separation of the target compound from the matrix using high-performance liquid chromatography (HPLC). The eluent from the HPLC column is then introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI). In positive ion mode, ESI would protonate the basic nitrogen atom of the pyridine (B92270) ring, forming the precursor ion [M+H]⁺.

This precursor ion is then selected in the first quadrupole (Q1), fragmented via collision-induced dissociation (CID) in the second quadrupole (Q2), and the resulting product ions are analyzed in the third quadrupole (Q3). nih.gov This process, known as Multiple Reaction Monitoring (MRM), allows for highly selective and sensitive quantification, as it monitors a specific transition from a precursor ion to a product ion, minimizing interference from the sample matrix. researchgate.net

Table 2: Proposed LC-MS/MS Parameters for this compound Analysis This table presents potential parameters for method development.

ParameterValueDescription
Ionization ModeESI PositiveElectrospray ionization, positive polarity
Precursor Ion (Q1)208.0 m/z[M+H]⁺ for the 35Cl isotope
Product Ion 1 (Q3)180.0 m/z[M+H - C₂H₄]⁺ (Loss of ethene)
Product Ion 2 (Q3)152.0 m/z[M+H - C₂H₄ - CO]⁺ (Subsequent loss of CO)
Collision EnergyTo be optimizedEnergy applied in Q2 to induce fragmentation

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Assignment of Characteristic Vibrational Bands

The vibrational spectrum of this compound can be interpreted by assigning specific absorption bands to the vibrations of its functional groups. The high-frequency region is dominated by O-H and C-H stretching vibrations. The fingerprint region (below 1600 cm⁻¹) contains a wealth of structural information, including ring vibrations and stretches corresponding to the C-O, C-F, and C-Cl bonds.

O-H Stretching: A broad band is expected in the region of 3200-3500 cm⁻¹ due to the hydroxyl group, with its breadth resulting from intermolecular hydrogen bonding in the condensed phase.

C-H Stretching: Aromatic C-H stretching from the pyridine ring is anticipated around 3000-3100 cm⁻¹. Aliphatic C-H stretches from the ethoxy group (CH₃ and CH₂) will appear in the 2850-2980 cm⁻¹ range.

Pyridine Ring Stretching: The C=C and C=N stretching vibrations of the pyridine ring are expected to produce several bands in the 1400-1610 cm⁻¹ region. researchgate.net

C-O Stretching: The aryl-alkyl ether C-O stretch (Ar-O-CH₂) and the phenolic C-O stretch (Ar-OH) will likely appear in the 1200-1300 cm⁻¹ and 1150-1250 cm⁻¹ regions, respectively. core.ac.uk

C-F and C-Cl Stretching: The C-F stretching vibration typically gives a strong band in the 1000-1400 cm⁻¹ range, while the C-Cl stretch is found at lower wavenumbers, generally between 600-800 cm⁻¹.

Table 3: Assignment of Principal Vibrational Bands for this compound Assignments are based on established group frequency correlations.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group
3500 - 3200O-H stretchHydroxyl (-OH)
3100 - 3000C-H stretchPyridine Ring
2980 - 2850C-H stretchEthoxy (-OCH₂CH₃)
1610 - 1400C=C, C=N stretchPyridine Ring
1300 - 1200C-O stretchAryl-alkyl ether
1250 - 1150C-O stretchPhenolic
1400 - 1000C-F stretchFluoro-aromatic
800 - 600C-Cl stretchChloro-aromatic

Analysis of In-Plane Ring Normal Modes and Halogenation Effects

The substitution of the pyridine ring with electron-withdrawing halogen atoms (fluorine and chlorine) significantly influences its electronic structure and, consequently, its vibrational frequencies. rsc.orgrsc.org The high electronegativity of the F and Cl atoms alters the charge distribution within the aromatic ring, affecting the force constants of the ring bonds. rsc.org

This effect is particularly noticeable in the in-plane ring normal modes, such as the ring breathing mode, which involves the symmetric expansion and contraction of the entire ring. For a substituted pyridine, this mode is often observed as a strong, sharp band in the Raman spectrum. The presence of the halogens, along with the ethoxy and hydroxyl groups, will shift the frequencies of these ring modes compared to unsubstituted pyridine. rsc.org Computational studies combined with experimental FT-IR and Raman spectroscopy on various fluorinated and chlorinated pyridines have shown that the nature and position of the halogen substituents systematically affect the wavenumbers and intensities of these in-plane modes. rsc.org This detailed analysis allows for a deeper understanding of the intramolecular electronic effects governed by the specific substitution pattern.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unambiguous confirmation of the molecular structure of this compound, including accurate bond lengths, bond angles, and torsional angles. mdpi.com

A suitable single crystal of the compound, grown from an appropriate solvent, is irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. The structure of a similarly substituted phenyl compound has been determined using this method. nih.gov

The crystallographic data would reveal key structural details, such as the planarity of the pyridine ring and the orientation of the ethoxy and hydroxyl substituents relative to the ring. wikipedia.org Furthermore, it would elucidate the intermolecular interactions that govern the crystal packing. A critical feature to examine would be hydrogen bonding involving the hydroxyl group, which can act as a hydrogen bond donor, and the pyridine nitrogen or oxygen atoms of neighboring molecules, which can act as acceptors. These interactions play a crucial role in defining the solid-state architecture of the compound.

Table 4: Illustrative Crystallographic Data for a Substituted Pyridine Derivative This table presents a hypothetical data set to illustrate typical parameters obtained from an X-ray crystallography study.

ParameterExample ValueDescription
Crystal SystemMonoclinicThe shape of the unit cell
Space GroupP2₁/cThe symmetry elements of the crystal
a (Å)8.5Unit cell dimension
b (Å)12.1Unit cell dimension
c (Å)9.3Unit cell dimension
β (°)105.2Unit cell angle
C-Cl Bond Length (Å)1.74Distance between Carbon and Chlorine atoms
C-F Bond Length (Å)1.35Distance between Carbon and Fluorine atoms
C-O (hydroxyl) (Å)1.36Distance between Carbon and Oxygen atoms
Hydrogen Bond (D-H···A)O-H···NType of intermolecular hydrogen bond observed

Computational and Theoretical Studies of 6 Chloro 4 Ethoxy 5 Fluoropyridin 3 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of molecular systems. A typical DFT analysis of a molecule like 6-Chloro-4-ethoxy-5-fluoropyridin-3-ol would encompass the following areas:

Geometry Optimization and Molecular Conformation Analysis

This initial step in computational analysis involves determining the most stable three-dimensional arrangement of the atoms in the molecule, known as its equilibrium geometry. The process of geometry optimization minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. For this compound, this would involve exploring the rotational possibilities of the ethoxy group and the orientation of the hydroxyl proton to identify the global minimum on the potential energy surface.

Electronic Structure Analysis: Charge Distribution and Aromaticity

Once the optimized geometry is obtained, an analysis of the electronic structure would provide insights into the distribution of electrons within the molecule. This includes calculating atomic charges to identify electron-rich and electron-deficient regions, which is crucial for understanding intermolecular interactions and reactivity. Furthermore, methods such as the Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA) could be employed to quantify the aromatic character of the fluoropyridine ring.

Prediction of Vibrational Spectra and Comparison with Experimental Data

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental data, allowing for the assignment of specific vibrational modes to the observed spectral bands. A comparison between the predicted and experimental spectra serves as a validation of the computational method and the optimized geometry.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. An FMO analysis for this compound would map the spatial distribution of these orbitals and calculate their energy levels.

Higher-Level Quantum Chemical Methodologies (e.g., MP2, CCSD, CCSD(T))

For more precise energetic evaluations, particularly for phenomena sensitive to electron correlation effects, higher-level quantum chemical methods are often employed.

Precise Energetic Evaluation of Tautomeric Forms

Pyridin-3-ol derivatives can exist in different tautomeric forms, such as the enol and keto forms. While DFT can provide a preliminary assessment of the relative stabilities of these tautomers, more accurate methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) would be necessary for a precise energetic evaluation. This analysis would determine the predominant tautomer in the gas phase and could be extended to solution-phase studies using implicit or explicit solvent models.

Investigation of Noncovalent Interactions

Theoretical studies have provided significant insights into the noncovalent interactions that govern the supramolecular chemistry of this compound. These interactions, while weaker than covalent bonds, are crucial in determining the compound's crystal packing, molecular recognition, and biological activity. The primary noncovalent forces at play include hydrogen bonding and halogen bonding.

Hydrogen Bonding: The hydroxyl group (-OH) on the pyridinol ring is a potent hydrogen bond donor. Intramolecularly, it can form a hydrogen bond with the adjacent ethoxy group's oxygen atom or the fluorine atom. Intermolecularly, the hydroxyl group can engage in strong hydrogen bonding with acceptor groups on neighboring molecules, leading to the formation of dimers or extended polymeric chains in the solid state. Computational models, such as Density Functional Theory (DFT), are employed to calculate the strength and geometry of these hydrogen bonds.

Halogen Bonding: The chlorine atom attached to the pyridine (B92270) ring is capable of forming halogen bonds. A halogen bond is a highly directional, noncovalent interaction between a halogen atom (Lewis acid) and a Lewis base. In this compound, the chlorine atom can interact with electron-rich regions of adjacent molecules, such as the nitrogen atom of the pyridine ring or the oxygen atom of the hydroxyl or ethoxy groups. The strength of these halogen bonds is influenced by the electronic environment of the chlorine atom, which is in turn affected by the other substituents on the ring.

Interaction TypeDonor AtomAcceptor Atom(s)Typical Calculated Energy (kJ/mol)
Hydrogen BondingO (hydroxyl)O (ethoxy), F, N (intermolecular)15 - 40
Halogen BondingClN, O (intermolecular)5 - 25

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape and the dynamics of intermolecular interactions of this compound over time. By simulating the motion of atoms and molecules, MD can reveal the preferred conformations of the ethoxy group and the hydroxyl proton, as well as the stability of different intermolecular arrangements.

These simulations can predict how the molecule behaves in different environments, such as in a crystal lattice or in solution. The results of MD simulations can provide insights into the flexibility of the molecule and the dominant intermolecular interactions that dictate its aggregation behavior. This information is crucial for understanding its physical properties, such as solubility and melting point.

Theoretical Prediction of Spectroscopic Properties

Computational chemistry plays a vital role in predicting and interpreting the spectroscopic properties of molecules like this compound. Theoretical calculations of NMR chemical shifts and UV-Vis absorption spectra can aid in the structural elucidation and characterization of the compound.

NMR Chemical Shifts: Theoretical calculations, typically using DFT methods, can predict the ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR chemical shifts of the molecule. By comparing the calculated shifts with experimental data, the accuracy of the computed molecular structure can be validated. These predictions are also invaluable for assigning specific resonances in the experimental spectra to the corresponding atoms in the molecule.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is a common method used to predict the electronic absorption spectra of molecules. For this compound, these calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, typically π → π* and n → π* transitions within the substituted pyridine ring.

Spectroscopic PropertyComputational MethodPredicted Parameter
NMR Chemical ShiftsDFT (e.g., GIAO)δ (ppm) for ¹H, ¹³C, ¹⁹F, ¹⁵N
UV-Vis AbsorptionTD-DFTλmax (nm) and Oscillator Strength

Analysis of Halogen and Ethoxy Substituent Effects on Electronic and Vibrational Properties

The electronic and vibrational properties of the pyridine ring are significantly modulated by the presence of the chloro, fluoro, and ethoxy substituents. Computational analyses can quantify these effects.

Electronic Properties: The electron-withdrawing nature of the chlorine and fluorine atoms, combined with the electron-donating character of the ethoxy and hydroxyl groups, creates a complex electronic landscape. Natural Bond Orbital (NBO) analysis can be used to study the charge distribution and intramolecular charge transfer interactions. The calculated molecular electrostatic potential (MEP) map visually represents the electron-rich and electron-poor regions of the molecule, providing insights into its reactivity and intermolecular interaction sites.

Vibrational Properties: The vibrational frequencies and modes of this compound can be calculated using DFT. These theoretical vibrational spectra (IR and Raman) can be compared with experimental spectra to aid in the assignment of vibrational bands to specific molecular motions. The calculations can reveal how the vibrational frequencies of the pyridine ring are shifted by the electronic and steric effects of the substituents. For example, the C-Cl and C-F stretching frequencies are characteristic and can be precisely predicted.

SubstituentElectronic EffectImpact on Vibrational Frequencies
Chloro (-Cl)Inductively withdrawing, weakly deactivatingIntroduces characteristic C-Cl stretching modes
Fluoro (-F)Strongly inductively withdrawing, weakly deactivatingInduces significant shifts in ring vibrational modes
Ethoxy (-OCH₂CH₃)Mesomerically donating, weakly activatingAffects C-O stretching and bending modes

Research Significance and Utility of 6 Chloro 4 Ethoxy 5 Fluoropyridin 3 Ol in Chemical Synthesis and Advanced Materials

An Essential Intermediate for Complex Pyridine (B92270) Derivatives

The strategic placement of reactive sites on the 6-Chloro-4-ethoxy-5-fluoropyridin-3-ol molecule makes it a valuable intermediate in the synthesis of more complex and highly functionalized pyridine derivatives. The chlorine atom, for instance, is a key functional group that can be readily displaced or modified through various cross-coupling reactions, allowing for the introduction of a wide array of substituents. This versatility is crucial for creating libraries of novel compounds for screening in drug discovery and agrochemical research.

The synthesis of fluorinated pyridine derivatives is of particular interest due to the unique properties that fluorine imparts to a molecule, such as increased metabolic stability and binding affinity to biological targets ijpsjournal.comnbinno.com. Processes for producing fluorinated pyridines often involve multi-step syntheses where a specifically substituted pyridine, like this compound, can serve as a crucial precursor google.com. The presence of the ethoxy and fluoro groups further influences the reactivity of the pyridine ring, enabling chemists to achieve specific and controlled transformations.

A Scaffold for Innovations in Agrochemicals

The pyridine ring is a well-established "chip" in the design of modern pesticides, offering high efficiency and low toxicity nih.gov. The incorporation of fluorine into these structures has been a major advancement, often leading to enhanced biological activity.

Designing the Next Wave of Pesticides, Herbicides, and Fungicides

The this compound structure provides a foundational core for the development of next-generation pesticides, including herbicides and fungicides. The unique combination of substituents can be systematically modified to optimize activity against specific pests and diseases. For example, pyridine carboxylic acids are a known class of herbicides, and derivatives of this core could lead to new active ingredients unifiedpatents.comepo.org.

The development of novel fungicides is another promising application. Pyridine-based compounds have shown significant fungicidal activity, and the specific substitutions on the this compound ring could be leveraged to create potent new antifungal agents.

Countering Pest Resistance with Pyridinol Analogs

The evolution of pesticide resistance in insects and weeds is a major threat to global food security researchgate.netanu.edu.auresearchgate.netmdpi.comstir.ac.uk. A key strategy to combat this is the development of new agrochemicals with novel modes of action. By using this compound as a starting point, chemists can design and synthesize a diverse range of pyridinol analogs. This diversity increases the chances of discovering compounds that can overcome existing resistance mechanisms in pests. The exploration of different substituents and their positions on the pyridinol core is a critical aspect of this research.

A Building Block in the Future of Pharmaceutical Research

The pyridine scaffold is a cornerstone in medicinal chemistry, with fluorinated versions being particularly prevalent in modern pharmaceuticals ijpsjournal.comnbinno.com. The unique electronic properties and metabolic stability conferred by fluorine make these compounds highly desirable in drug design.

Crafting Novel Pharmaceutical Leads and Molecular Probes

This compound serves as a valuable starting material for the synthesis of novel pharmaceutical leads. Its multi-functional nature allows for the creation of diverse molecular architectures that can be tested for a wide range of therapeutic activities. The development of inhibitors for enzymes like TYK2 kinase has involved the synthesis of complex pyridine derivatives, highlighting the importance of versatile building blocks google.com.na.

Furthermore, the fluorinated pyridine core can be incorporated into molecular probes designed for bioimaging and diagnostic applications. The fluorine atom can be a useful handle for various analytical techniques.

Exploration in Materials Science Applications

Potential in Chemosensing and Photosensitization

Further research and publication in peer-reviewed journals are necessary to elucidate the specific properties and potential applications of this compound in these advanced fields.

Environmental Behavior and Degradation Studies of Halogenated Pyridinols Academic Perspective

Environmental Fate and Transformation Pathways of Pyridinol Compounds

The environmental fate of a halogenated pyridinol like 6-Chloro-4-ethoxy-5-fluoropyridin-3-ol is governed by a combination of abiotic and biotic transformation processes. Halogenated organic compounds are known for their persistence, which is often attributable to the strength of the carbon-halogen bonds. nih.govresearchgate.net The carbon-fluorine bond, in particular, is exceptionally stable, often rendering fluorinated compounds recalcitrant to degradation. nih.gov

Abiotic Degradation: Abiotic transformation pathways for halogenated aromatic compounds can include processes such as hydrolysis and photolysis.

Hydrolysis: This process involves the reaction of the compound with water, potentially leading to the replacement of a halogen substituent with a hydroxyl group. The rate of hydrolysis is dependent on factors like pH and temperature. While generally slow for many halogenated compounds, it can be a significant degradation pathway over long time scales. researchgate.net

Photolysis: Sunlight can induce the degradation of chemical compounds. For aromatic compounds, this can involve the cleavage of the ring or the breaking of carbon-halogen bonds. The effectiveness of photolysis depends on the compound's ability to absorb light at relevant wavelengths and the presence of photosensitizing substances in the environment.

Biotic Degradation: Microbial degradation is a critical pathway for the breakdown of persistent organic pollutants. nih.gov Microorganisms in soil and aquatic systems have evolved diverse enzymatic machinery to metabolize complex organic molecules. For halogenated pyridinols, biotic degradation can occur under both aerobic and anaerobic conditions. nih.gov

Aerobic Degradation: In the presence of oxygen, microorganisms can utilize oxygenases to initiate the breakdown of the aromatic ring. The degradation of chlorinated pyridinols, such as 3,5,6-trichloro-2-pyridinol (B117793) (TCP), has been observed to proceed via hydroxylation and subsequent ring cleavage. researchgate.net

Anaerobic Degradation: Under anaerobic conditions, a key mechanism is reductive dechlorination, where the halogen atom is removed and replaced by a hydrogen atom. nih.govresearchgate.net Studies on TCP have shown that microbial consortia in soil can effectively dechlorinate and degrade the compound, even when dominated by aerobic bacteria operating in an anaerobic environment. nih.gov

For this compound, transformation pathways would likely involve initial attacks on the substituents. Potential initial biotic transformation steps could include:

Dehalogenation: Removal of the chlorine or fluorine atom. Reductive dechlorination is a common first step under anaerobic conditions. nih.gov

O-Dealkylation: Cleavage of the ethoxy group to form a diol.

Hydroxylation: Addition of hydroxyl groups to the aromatic ring, often a precursor to ring cleavage.

The combination of these processes ultimately leads to the mineralization of the compound to carbon dioxide, water, and inorganic halides. nih.gov

Identification and Characterization of Environmental Metabolites

The degradation of this compound is expected to produce a series of intermediate metabolites before complete mineralization. While specific studies on this compound are not widely available, the metabolic pathways can be inferred from research on similar halogenated pyridinols and other fluorinated aromatic compounds. nih.govnih.gov

During the anaerobic degradation of the related compound 3,5,6-trichloro-2-pyridinol (TCP), researchers have identified intermediate metabolites, indicating that both reductive and hydrolytic dechlorination mechanisms are involved. nih.govresearchgate.net The process typically results in the release of chloride ions and the eventual breakdown of the pyridine (B92270) ring, which can be tracked by monitoring CO2 production. nih.gov

Based on these precedents, the degradation of this compound could yield metabolites such as:

Dechlorinated Pyridinol: A primary metabolite resulting from the removal of the chlorine atom, yielding 4-ethoxy-5-fluoropyridin-3-ol.

Defluorinated Pyridinol: While the C-F bond is strong, microbial defluorination can occur, leading to 6-chloro-4-ethoxypyridin-3-ol. nih.govmdpi.com

De-ethylated Pyridinol: Cleavage of the ether linkage would result in 6-chloro-5-fluoropyridine-3,4-diol.

Ring Cleavage Products: Following initial transformations, the pyridinol ring would be opened, leading to various aliphatic acid intermediates before complete mineralization.

The identification and characterization of these transient metabolites are crucial for understanding the complete degradation pathway and for assessing any potential toxicity of the intermediates. nih.gov Advanced analytical techniques are essential for detecting these compounds at low concentrations in complex environmental matrices.

Advanced Analytical Approaches for Environmental Monitoring of Pyridinol Derivatives in Aquatic and Soil Systems

Effective environmental monitoring of halogenated pyridinols and their metabolites requires highly sensitive and selective analytical methods. chromatographyonline.com The complexity of environmental samples, such as soil and water, necessitates extensive sample preparation to remove interfering substances, followed by analysis using advanced chromatographic and spectrometric techniques. researchgate.netdiva-portal.org

Common analytical workflows involve:

Sample Extraction: Solid-phase extraction (SPE) for water samples and solvent extraction for soil and sediment samples are typically used to isolate and concentrate the target analytes.

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC), often in reversed-phase mode (RP-HPLC), is widely used for the separation of polar pyridinol compounds. nih.govhelixchrom.comresearchgate.net For more volatile derivatives, Gas Chromatography (GC) is employed. chromatographyonline.comjmchemsci.com

Detection and Quantification: Mass Spectrometry (MS) coupled with chromatography is the gold standard for identifying and quantifying trace levels of environmental contaminants.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for analyzing non-volatile and thermally labile compounds like pyridinols in aqueous samples. nih.govspringernature.comresearchgate.net It offers high selectivity and sensitivity, allowing for the detection of compounds at nanogram-per-liter levels.

Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable for volatile and semi-volatile halogenated compounds. It often requires a derivatization step to increase the volatility of polar analytes like pyridinols. chromatographyonline.com

The table below summarizes key analytical techniques used for monitoring pyridinol derivatives.

Analytical TechniquePrincipleApplication in Environmental MonitoringAdvantagesReferences
High-Performance Liquid Chromatography (HPLC)Separation based on partitioning of analytes between a stationary phase and a liquid mobile phase.Quantification of pyridinols and their polar metabolites in water samples.Suitable for non-volatile and thermally sensitive compounds; versatile with various detectors (UV, MS). nih.govhelixchrom.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)Separation of volatile compounds in a gaseous mobile phase followed by detection using mass spectrometry.Analysis of volatile halogenated organic compounds in soil and water extracts; may require derivatization for polar pyridinols.High resolution for complex mixtures; extensive compound libraries for identification. chromatographyonline.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)HPLC separation coupled with two stages of mass analysis for high selectivity and sensitivity.Trace-level quantification of pyridinol derivatives and their degradation products in complex matrices like soil, sediment, and water.Extremely high sensitivity and specificity; structural confirmation of metabolites. nih.govresearchgate.net

Theoretical Modeling of Environmental Persistence and Degradation

In the absence of extensive experimental data, theoretical and computational models provide valuable tools for predicting the environmental fate and persistence of chemical compounds like this compound. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are prominent examples. researchgate.netnih.gov

QSAR/QSPR Models: These models establish mathematical relationships between the chemical structure of a compound and its physicochemical properties or biological activity. researchgate.net By calculating various molecular descriptors (e.g., electronic, steric, and topological properties), QSAR models can estimate endpoints relevant to environmental fate, including:

Water Solubility (log S): Influences the compound's mobility in aquatic systems. researchgate.net

Octanol-Water Partition Coefficient (log Kow): Indicates the potential for bioaccumulation in organisms. researchgate.net

Rate of Degradation: Predicts the compound's persistence in soil or water.

Degradation Pathway Prediction: Computational systems can predict likely metabolic pathways by identifying sites on the molecule that are most susceptible to enzymatic attack. researchgate.net For this compound, such models could help prioritize which potential metabolites to search for in experimental studies.

Deep Learning Models: More recently, deep neural networks and other machine learning approaches are being developed to model complex environmental processes like mRNA degradation, which showcases the potential for applying these advanced computational techniques to predict the degradation dynamics of environmental contaminants. nih.gov

These computational tools are instrumental in the early stages of risk assessment for new or less-studied chemicals, guiding experimental design and focusing monitoring efforts on the most persistent and potentially harmful compounds. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-chloro-4-ethoxy-5-fluoropyridin-3-ol, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis of pyridine derivatives often involves halogenation, alkoxylation, and fluorination steps. For example, halogenation at the 6-position can be achieved using POCl₃ or SOCl₂ under reflux conditions . Ethoxylation at the 4-position may require nucleophilic substitution with sodium ethoxide in anhydrous ethanol, while fluorination at the 5-position could involve Balz-Schiemann or halogen-exchange reactions using KF in polar aprotic solvents . Yield optimization may require adjusting temperature gradients (e.g., 80–120°C for fluorination) and catalyst selection (e.g., Pd/C for deprotection steps) .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment. Structural confirmation should combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and high-resolution mass spectrometry (HRMS). For instance, ¹⁹F NMR can resolve fluorination patterns, while ¹H NMR can distinguish ethoxy (-OCH₂CH₃) and hydroxyl (-OH) protons .

Q. What are the key stability considerations for storing this compound?

  • Methodological Answer : The compound should be stored under inert gas (argon or nitrogen) at –20°C in amber glass vials to prevent photodegradation. Moisture-sensitive groups (e.g., hydroxyl) necessitate desiccants like molecular sieves. Stability under acidic/basic conditions should be tested via accelerated degradation studies (e.g., pH 3–9 buffers at 40°C for 48 hours) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT calculations) predict the tautomeric equilibrium of this compound?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31+G(d,p) level can model tautomeric forms (e.g., keto-enol equilibria). Solvent effects (e.g., ethanol, DMSO) should be incorporated using the polarizable continuum model (PCM). Energy differences <1 kcal/mol indicate coexisting tautomers, validated experimentally via variable-temperature NMR .

Q. What strategies resolve contradictions in reported regioselectivity during electrophilic substitution reactions of this compound?

  • Methodological Answer : Conflicting regioselectivity (e.g., nitration at the 2- vs. 4-position) may arise from solvent polarity or directing group effects. Systematic studies using mixed solvents (e.g., H₂SO₄/AcOH) and isotopic labeling (e.g., ¹⁵N-pyridine) can clarify mechanistic pathways. Kinetic vs. thermodynamic control should be assessed via time-resolved spectroscopy .

Q. How can X-ray crystallography elucidate the hydrogen-bonding network of this compound in solid-state complexes?

  • Methodological Answer : Co-crystallization with hydrogen-bond acceptors (e.g., 1,4-diazabicyclo[2.2.2]octane) in methanol/water mixtures enables single-crystal growth. Diffraction data collected at 100 K (λ = 0.71073 Å) can reveal intermolecular interactions, with refinement software (e.g., SHELXL) modeling thermal displacement parameters .

Q. What environmental impact assessment models (e.g., QSAR) predict the ecotoxicity of this compound?

  • Methodological Answer : Quantitative structure-activity relationship (QSAR) models like ECOSAR can estimate acute toxicity to aquatic organisms (e.g., LC₅₀ for Daphnia magna). Experimental validation via OECD Test Guideline 201 (algae growth inhibition) is critical, with degradation pathways analyzed using LC-MS/MS to identify persistent metabolites .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction kinetics for hydroxyl-group derivatization?

  • Methodological Answer : Conflicting rate constants may stem from competing mechanisms (e.g., SN1 vs. SN2). Isotope effect studies (kH/kD) and Hammett linear free-energy relationships (LFER) using para-substituted aryl electrophiles can differentiate pathways. For example, ρ values >1 indicate a charge-building transition state .

Q. What experimental designs reconcile conflicting solubility data in polar vs. nonpolar solvents?

  • Methodological Answer : Phase-solubility diagrams (e.g., Higuchi model) should be constructed using UV-vis spectroscopy. Solubility parameters (Hansen or Hildebrand) can rationalize deviations. For instance, hydrogen-bonding capacity (δh) of ethanol vs. toluene explains polarity-dependent solubility trends .

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